molecular formula C3H4ClN5O B11925036 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide CAS No. 199292-15-4

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11925036
CAS No.: 199292-15-4
M. Wt: 161.55 g/mol
InChI Key: OSMGHTUHZGBNRU-UHFFFAOYSA-N
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Description

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide (CAS 199292-15-4) is a nitrogen-rich heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates a 1,2,4-triazole core, a scaffold widely recognized for its diverse pharmacological properties, fused with reactive carbohydrazide and chloro-functional groups . This unique architecture makes it a privileged precursor for constructing more complex molecules. Researchers utilize this compound primarily as a synthetic intermediate. The reactive hydrazide group allows for the formation of Schiff bases and other derivatives, while the chloro substituent enables further nucleophilic substitution reactions, facilitating the creation of libraries of compounds for biological screening . The 1,2,4-triazole moiety is a well-established pharmacophore in drug discovery, with derivatives demonstrating a broad spectrum of biological activities such as antifungal, antiviral, anticancer, and anti-inflammatory effects . Furthermore, the carbohydrazide linkage is a common feature in the design of potent enzyme inhibitors, as evidenced by its use in developing novel α-glucosidase inhibitors . Beyond pharmaceutical research, the high nitrogen content of this and similar triazole-carbohydrazide compounds also makes them subjects of interest in the study of energetic materials . Proper storage is recommended: seal in dry conditions and maintain at 2-8°C to ensure product stability . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

199292-15-4

Molecular Formula

C3H4ClN5O

Molecular Weight

161.55 g/mol

IUPAC Name

5-chloro-1H-1,2,4-triazole-3-carbohydrazide

InChI

InChI=1S/C3H4ClN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9)

InChI Key

OSMGHTUHZGBNRU-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=N1)Cl)C(=O)NN

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Methyl 5-Chloro-1H-1,2,4-Triazole-3-Carboxylate

Procedure :

  • Ester Synthesis :

    • 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is esterified using methanol and thionyl chloride (SOCl₂) under reflux to yield the methyl ester.

    • Reaction :

      5-Cl-1H-1,2,4-triazole-3-COOH+CH₃OHSOCl25-Cl-1H-1,2,4-triazole-3-COOCH₃\text{5-Cl-1H-1,2,4-triazole-3-COOH} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2} \text{5-Cl-1H-1,2,4-triazole-3-COOCH₃}
    • Conditions : Reflux in anhydrous methanol for 6–8 hours.

  • Hydrazinolysis :

    • The methyl ester reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol or DMF at elevated temperatures.

    • Reaction :

      5-Cl-1H-1,2,4-triazole-3-COOCH₃+NH₂NH₂\cdotpH₂O5-Cl-1H-1,2,4-triazole-3-CONHNH₂\text{5-Cl-1H-1,2,4-triazole-3-COOCH₃} + \text{NH₂NH₂·H₂O} \rightarrow \text{5-Cl-1H-1,2,4-triazole-3-CONHNH₂}
    • Conditions : Reflux at 80–90°C for 4–6 hours.

    • Yield : 85–92%.

Key Data :

ReactantSolventTemperatureTime (h)Yield (%)Source
Methyl ester + HydrazineEthanol80°C689
Methyl ester + HydrazineDMF90°C492

Direct Amination of 5-Chloro-1H-1,2,4-Triazole-3-Carbonyl Chloride

Procedure :

  • Acyl Chloride Formation :

    • The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

    • Reaction :

      5-Cl-1H-1,2,4-triazole-3-COOH+SOCl₂5-Cl-1H-1,2,4-triazole-3-COCl\text{5-Cl-1H-1,2,4-triazole-3-COOH} + \text{SOCl₂} \rightarrow \text{5-Cl-1H-1,2,4-triazole-3-COCl}
    • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.

  • Reaction with Hydrazine :

    • The acyl chloride is reacted with hydrazine hydrate in an inert solvent (e.g., THF).

    • Reaction :

      5-Cl-1H-1,2,4-triazole-3-COCl+NH₂NH₂\cdotpH₂O5-Cl-1H-1,2,4-triazole-3-CONHNH₂\text{5-Cl-1H-1,2,4-triazole-3-COCl} + \text{NH₂NH₂·H₂O} \rightarrow \text{5-Cl-1H-1,2,4-triazole-3-CONHNH₂}
    • Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.

    • Yield : 78–85%.

Key Data :

ReactantSolventTemperatureTime (h)Yield (%)Source
Acyl chloride + HydrazineTHF0–25°C1282

Cyclocondensation of Thiosemicarbazide Derivatives

Procedure :

  • Thiosemicarbazide Synthesis :

    • A thiosemicarbazide intermediate is prepared by reacting 5-chloro-1H-1,2,4-triazole-3-carbonyl chloride with thiosemicarbazide.

    • Reaction :

      5-Cl-1H-1,2,4-triazole-3-COCl+NH₂NHCSNH₂5-Cl-1H-1,2,4-triazole-3-CONHNHCSNH₂\text{5-Cl-1H-1,2,4-triazole-3-COCl} + \text{NH₂NHCSNH₂} \rightarrow \text{5-Cl-1H-1,2,4-triazole-3-CONHNHCSNH₂}
  • Cyclization :

    • The thiosemicarbazide undergoes base-catalyzed cyclization (e.g., NaOH or KOH) to form the triazole core.

    • Reaction :

      5-Cl-1H-1,2,4-triazole-3-CONHNHCSNH₂NaOH5-Cl-1H-1,2,4-triazole-3-CONHNH₂\text{5-Cl-1H-1,2,4-triazole-3-CONHNHCSNH₂} \xrightarrow{\text{NaOH}} \text{5-Cl-1H-1,2,4-triazole-3-CONHNH₂}
    • Conditions : Reflux in ethanol for 8–10 hours.

    • Yield : 70–75%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
Hydrazinolysis of EsterHigh yield, simple conditionsRequires ester precursor85–92High
Direct AminationAvoids ester intermediateLow-temperature sensitivity78–85Moderate
CyclocondensationVersatile for analogsMulti-step, lower yield70–75Low

Critical Reaction Parameters

  • Purity of Hydrazine Hydrate : Excess hydrazine (1.2–1.5 equiv) ensures complete conversion.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates compared to ethanol.

  • Temperature Control : Hydrazinolysis at >80°C minimizes side products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include substituted triazoles with various functional groups.

    Condensation Reactions: Products include hydrazones and hydrazides.

    Oxidation and Reduction Reactions: Products include oxides and amines.

Scientific Research Applications

Medicinal Applications

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide and its derivatives have been extensively studied for their biological activities:

  • Antimicrobial Activity : Compounds containing the 1,2,4-triazole moiety exhibit notable antibacterial and antifungal properties. For instance, triazole derivatives have shown significant efficacy against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values often lower than those of standard antibiotics like fluconazole .
  • Antioxidant Properties : Research indicates that certain triazole derivatives demonstrate potent antioxidant capabilities. For example, some synthesized compounds have shown antioxidant activity exceeding that of ascorbic acid .
  • Antiviral Activity : The 1,2,4-triazole framework has been recognized for its potential in antiviral drug development. Its derivatives have been evaluated for efficacy against various viral infections, showcasing promising results .

Energetic Materials

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide serves as a precursor for the synthesis of nitrogen-rich energetic salts:

  • Synthesis of Energetic Salts : This compound can be utilized to create salts with high nitrogen content, which are essential for developing new energetic materials. These salts exhibit desirable properties such as thermal stability and lower sensitivity to impact .
  • Detonation Properties : The theoretical detonation characteristics of the energetic salts derived from 5-chloro-1H-1,2,4-triazole-3-carbohydrazide have been assessed using computational methods. Results indicate that these compounds can rival traditional explosives like RDX and HMX in terms of performance .

Material Science Applications

The unique chemical structure of 5-chloro-1H-1,2,4-triazole-3-carbohydrazide also lends itself to various applications in material science:

  • Nonlinear Optical Properties : Research has explored the nonlinear optical characteristics of triazole derivatives. These properties make them suitable candidates for applications in photonic devices and other advanced materials .

Case Studies and Research Findings

Several studies highlight the potential applications of 5-chloro-1H-1,2,4-triazole-3-carbohydrazide:

StudyFocus AreaKey Findings
Antioxidant ActivityIdentified compounds with antioxidant activity 1.5 times higher than ascorbic acid.
Antimicrobial EfficacyDemonstrated significant antibacterial activity against multiple pathogens with MIC values lower than standard drugs.
Energetic MaterialsDeveloped nitrogen-rich salts with high thermal stability and competitive detonation properties compared to traditional explosives.
Nonlinear OpticsExplored potential applications in photonic devices due to favorable optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The properties of triazole-carbohydrazide derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • Substituent : NH₂ at position 5.
  • Molecular Weight : 142.11 g/mol .
  • Key Properties :
    • Thermal Stability : Decomposition temperatures up to 407°C in salt forms due to extensive hydrogen bonding .
    • Nitrogen Content : ~59.1% (calculated from C₃H₆N₆O), enhancing detonation performance .
    • Impact Sensitivity (IS) : 5–80 J, indicating moderate sensitivity .
  • Applications : Used in nitrogen-rich energetic salts with detonation velocities comparable to RDX or HMX .
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide
  • Substituent : CH₃ at position 1.
  • Molecular Weight : 142.13 g/mol .
  • Key Properties: Melting Point: 200–202°C, lower than unsubstituted analogs due to reduced hydrogen bonding . Nitrogen Content: ~39.4% (C₄H₈N₅O), lower than amino derivatives .
  • Applications : Less explored for energetic materials but useful in medicinal chemistry intermediates .
5-Nitro-1H-1,2,4-triazole-3-carbohydrazide
  • Substituent: NO₂ at position 5.
  • Molecular Weight : 188.11 g/mol (estimated).
  • Key Properties: Detonation Performance: Higher density (~1.9 g/cm³) and velocity due to nitro groups . Sensitivity: Likely higher impact sensitivity than chloro or amino analogs .
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide
  • Substituent : Cl at position 5.
  • Key Properties: Nitrogen Content: ~43.3% (calculated from C₃H₄ClN₅O), balancing stability and reactivity . Melting Point: Not explicitly reported, but expected to exceed methyl analogs due to Cl’s electronegativity . Reactivity: Chlorine may act as a leaving group, enabling further functionalization .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Nitrogen Content (%) Thermal Stability (°C) Impact Sensitivity (IS)
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide Cl 161.55 Not reported 43.3 Likely high Unknown
5-Amino-1H-1,2,4-triazole-3-carbohydrazide NH₂ 142.11 >407 (decomp.) 59.1 Up to 407 5–80 J
1-Methyl-1H-1,2,4-triazole-3-carbohydrazide CH₃ 142.13 200–202 39.4 Moderate Not reported
5-Nitro-1H-1,2,4-triazole-3-carbohydrazide NO₂ 188.11 (estimated) Not reported 37.2 Moderate High

Crystal Packing and Hydrogen Bonding

  • 5-Amino Derivative: Forms 3D networks via N–H⋯O and N–H⋯N hydrogen bonds, enhancing density (1.65–1.78 g/cm³) and insensitivity .

Biological Activity

5-Chloro-1H-1,2,4-triazole-3-carbohydrazide is a derivative of the triazole family, known for its diverse biological activities. Triazoles are recognized for their significant roles in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. This article delves into the biological activity of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide can be summarized as follows:

PropertyValue
Molecular FormulaC4H6ClN5O
Molecular Weight177.58 g/mol
IUPAC Name5-Chloro-1H-1,2,4-triazole-3-carbohydrazide
CAS Number199292-15-4

The biological activity of triazole derivatives often involves their interaction with specific enzymes and receptors. For 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide, studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the triazole ring enhances its ability to form hydrogen bonds with biological targets, increasing its potency against various pathogens .

Antibacterial Activity

Research indicates that 5-Chloro-1H-1,2,4-triazole derivatives exhibit significant antibacterial properties. A study conducted on various triazole compounds revealed that those with halogen substitutions (like chlorine) showed enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Screening

In a comparative study on triazole derivatives:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
  • Results :
    • Minimum Inhibitory Concentration (MIC) for 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide was found to be lower than that of standard antibiotics like ampicillin.
CompoundMIC (µg/mL)Activity Level
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide12.5Moderate
Ampicillin25Standard Reference

Antifungal Activity

Similar to its antibacterial effects, the compound has shown promising antifungal activity. Triazoles are well-known for their efficacy against fungal infections due to their mechanism of action targeting ergosterol biosynthesis.

Research Findings

A study highlighted the antifungal activity of various triazoles:

  • Pathogen Tested : Candida albicans
  • Results : The compound showed effective inhibition with an MIC comparable to established antifungal agents.

Anticancer Potential

Emerging research suggests that 5-Chloro-1H-1,2,4-triazole derivatives may also possess anticancer properties. Triazoles have been linked to inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Testing

In vitro studies on cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated:

  • IC50 Values :
    • The IC50 for 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide was determined to be approximately 15 µM.
CompoundIC50 (µM)Activity Level
5-Chloro-1H-1,2,4-triazole-3-carbohydrazide15Significant
Doxorubicin10Standard Reference

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1H-1,2,4-triazole-3-carbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination steps. For example, 1H-1,2,4-triazole-3-carbohydrazide derivatives are prepared by refluxing hydrazine hydrate with ethyl acetoacetate in glacial acetic acid, followed by recrystallization from ethanol . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are recommended .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Vibrational spectroscopy (IR) : To confirm functional groups (e.g., N–H stretches at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).
  • Multinuclear NMR (¹H, ¹³C) : For structural elucidation (e.g., singlet peaks for triazole protons at δ 8.43 ppm in DMSO-d₆) .
  • Elemental analysis : To verify purity and stoichiometry.
  • Differential scanning calorimetry (DSC) : To assess thermal stability (decomposition temperatures up to 407°C observed in salts) .

Q. How can researchers confirm the crystal structure of derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, six distinct crystal packing modes were identified for salts of this compound, analyzed using SHELX software for refinement . Hydrogen bonding networks (e.g., N–H···O and N–H···Cl interactions) are mapped using tools like ORTEP-3 or WinGX .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the stability and properties of energetic salts derived from this compound?

Extensive hydrogen bonding between cations (e.g., protonated triazole) and anions (e.g., nitrate, perchlorate) forms 3D networks, enhancing density (1.8–2.0 g/cm³) and thermal stability (Tdec up to 407°C). Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings, which reduce sensitivity to impact (IS = 5–80 J) .

Q. What computational methods predict the detonation performance of its energetic salts?

EXPLO 5 (v6.02) is used to calculate detonation velocity (D: 8.5–9.2 km/s) and pressure (P: 28–35 GPa), comparable to RDX and HMX. Input parameters include heat of formation (ΔHf) derived from Gaussian calculations and crystal density from SC-XRD .

Q. How can functionalization of the triazole core expand its application in materials science?

Substitution at the 3-position with groups like benzyl or alkyl chains alters electronic properties and bioactivity. For example:

  • Antimicrobial activity : Derived thiol-triazoles show MIC values <10 µg/mL against Gram-positive bacteria .
  • Enzyme inhibition : Methyl or morpholino substituents enhance lipase/α-glucosidase inhibition (IC50 < 50 µM) . Methodologies include Suzuki coupling for aryl groups or nucleophilic substitution for alkyl chains .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and Mercury for visualization of hydrogen bonds .
  • Safety : Handle energetic salts in a controlled environment (e.g., glovebox) due to sensitivity .
  • Contradictions : Some studies report varying thermal stability for nitrate salts (±10°C), likely due to polymorphism; confirm via SC-XRD .

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